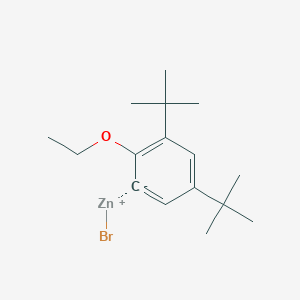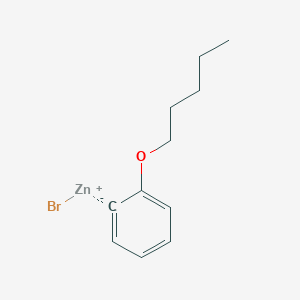![molecular formula C20H23N7O7-2 B14885665 2-{[(4-{[(2-Amino-5-formyl-4-oxo-1,4,4a,5,6,7,8,8a-octahydropteridin-6-yl)methyl]amino}phenyl)carbonyl]amino}pentanedioate](/img/structure/B14885665.png)
2-{[(4-{[(2-Amino-5-formyl-4-oxo-1,4,4a,5,6,7,8,8a-octahydropteridin-6-yl)methyl]amino}phenyl)carbonyl]amino}pentanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glutamic acid, N-[4-[[(2-amino-5-formyl-1,4,4a,5,6,7,8,8a-octahydro-4-oxo-6-pteridinyl)methyl]amino]benzoyl]-, calcium salt (1:1) is a complex organic compound with significant biological and chemical importance. It is a derivative of folic acid and is commonly known as calcium folinate. This compound is widely used in medical and biochemical applications due to its role in cellular metabolism and DNA synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of glutamic acid, N-[4-[[(2-amino-5-formyl-1,4,4a,5,6,7,8,8a-octahydro-4-oxo-6-pteridinyl)methyl]amino]benzoyl]-, calcium salt (1:1) involves several steps:
Formation of the pteridine ring: The pteridine ring is synthesized through a series of condensation reactions involving guanidine and various aldehydes.
Attachment of the benzoyl group: The benzoyl group is introduced through a nucleophilic substitution reaction.
Coupling with glutamic acid: The final step involves coupling the pteridine-benzoyl intermediate with glutamic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving purification steps such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the formyl group.
Reduction: Reduction reactions can occur at the pteridine ring, converting it to dihydro or tetrahydro derivatives.
Substitution: Nucleophilic substitution reactions can modify the benzoyl group or the pteridine ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Coupling agents: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC).
Major Products
Oxidation products: Oxidized derivatives of the pteridine ring.
Reduction products: Dihydro or tetrahydro derivatives of the pteridine ring.
Substitution products: Modified benzoyl or pteridine derivatives.
Aplicaciones Científicas De Investigación
Glutamic acid, N-[4-[[(2-amino-5-formyl-1,4,4a,5,6,7,8,8a-octahydro-4-oxo-6-pteridinyl)methyl]amino]benzoyl]-, calcium salt (1:1) has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Plays a crucial role in cellular metabolism and DNA synthesis.
Medicine: Used as a therapeutic agent in the treatment of certain types of anemia and as an adjuvant in cancer therapy.
Industry: Employed in the production of pharmaceuticals and as a nutritional supplement.
Mecanismo De Acción
The compound exerts its effects by acting as a cofactor in various enzymatic reactions. It is involved in the transfer of one-carbon units in the synthesis of nucleotides and amino acids. The molecular targets include enzymes such as thymidylate synthase and dihydrofolate reductase, which are critical for DNA synthesis and repair.
Comparación Con Compuestos Similares
Similar Compounds
Folic acid: The parent compound from which calcium folinate is derived.
Methotrexate: A folic acid antagonist used in cancer therapy.
Leucovorin: Another form of folinic acid used to enhance the efficacy of chemotherapy.
Uniqueness
Glutamic acid, N-[4-[[(2-amino-5-formyl-1,4,4a,5,6,7,8,8a-octahydro-4-oxo-6-pteridinyl)methyl]amino]benzoyl]-, calcium salt (1:1) is unique due to its specific structure, which allows it to act as a more effective cofactor in enzymatic reactions compared to its analogs. Its calcium salt form enhances its stability and bioavailability, making it a preferred choice in therapeutic applications.
Propiedades
Fórmula molecular |
C20H23N7O7-2 |
|---|---|
Peso molecular |
473.4 g/mol |
Nombre IUPAC |
2-[[4-[(2-amino-5-formyl-4-oxo-3,4a,6,7,8,8a-hexahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate |
InChI |
InChI=1S/C20H25N7O7/c21-20-25-16-15(18(32)26-20)27(9-28)12(8-23-16)7-22-11-3-1-10(2-4-11)17(31)24-13(19(33)34)5-6-14(29)30/h1-4,9,12-13,15-16,22-23H,5-8H2,(H,24,31)(H,29,30)(H,33,34)(H3,21,25,26,32)/p-2 |
Clave InChI |
BAGAZEJCJKQNAA-UHFFFAOYSA-L |
SMILES canónico |
C1C(N(C2C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Phenyl-10-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[2,3]benzofuro[6,5-d]oxazole](/img/structure/B14885587.png)
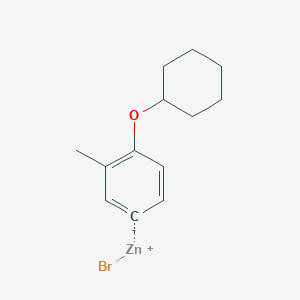

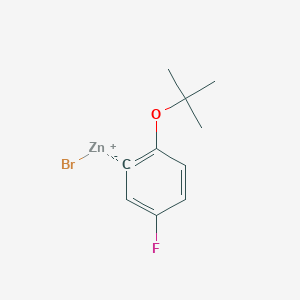
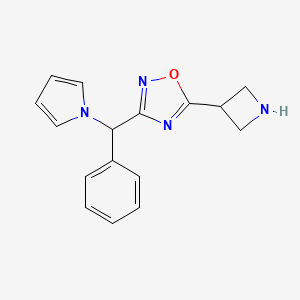
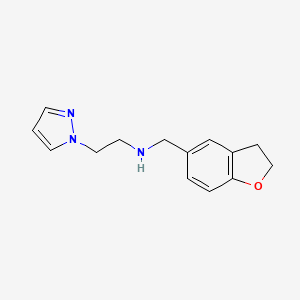
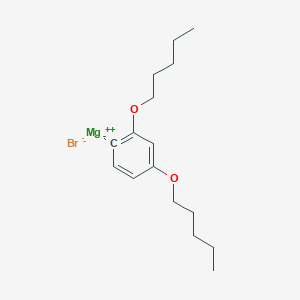
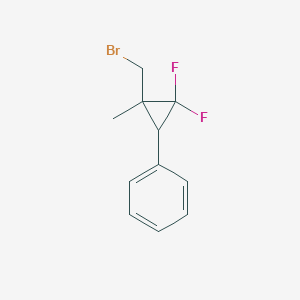
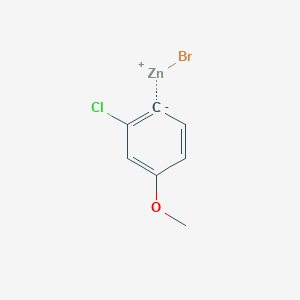
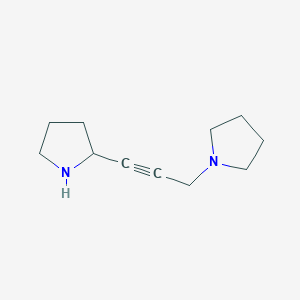
![5-Oxa-2,8-diazaspiro[3.5]nonan-9-one](/img/structure/B14885629.png)
